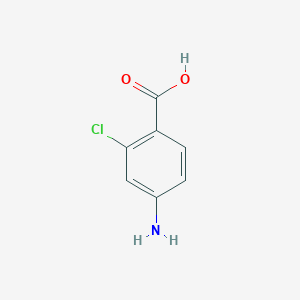

4-Amino-2-chlorobenzoic acid

描述

urinary metabolite of chloroprocaine

Structure

3D Structure

属性

IUPAC Name |

4-amino-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDUKNCPOPMRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062431 | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2457-76-3 | |

| Record name | 4-Amino-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3S6924IA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Chemical and Pharmaceutical Sciences

The importance of 4-Amino-2-chlorobenzoic acid stems from its versatile chemical nature. The presence of the amino (-NH2) and carboxylic acid (-COOH) functional groups, combined with the electron-withdrawing effect of the chlorine atom, allows for a diverse range of chemical transformations. This makes it a sought-after precursor in the synthesis of more complex molecules with specific biological or material properties.

In the pharmaceutical industry, this compound is notably recognized as the primary metabolite of 2-Chloroprocaine, a local anesthetic. chemicalbook.com Its formation and behavior in biological systems are crucial for understanding the pharmacokinetics of the parent drug. Furthermore, derivatives of this acid have been investigated for a range of potential therapeutic applications, including antimicrobial and anti-inflammatory activities. ontosight.aiontosight.ai For instance, some benzoic acid derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Role As a Key Intermediate Compound in Organic Synthesis

Established Synthetic Routes to this compound

The synthesis of this compound is most commonly achieved through the reduction of a nitro-substituted benzoic acid precursor. This transformation is a cornerstone of aromatic chemistry, providing a reliable pathway to the desired amino functionality.

Reduction-based Syntheses from Nitro-substituted Benzoic Acid Precursors

The primary precursor for the synthesis of this compound is 2-Chloro-4-nitrobenzoic acid. chemicalbook.com The core of this synthetic strategy involves the reduction of the nitro group (-NO2) to an amino group (-NH2). This can be accomplished through various reducing agents and reaction conditions.

Commonly, catalytic hydrogenation is employed, where hydrogen gas (H2) is used in the presence of a metal catalyst. sciencemadness.org Alternative reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). sciencemadness.org Another effective reducing agent is sodium borohydride (NaBH4) in the presence of a catalyst like silver supported on montmorillonite (B579905) (Ag/MMT). chemicalbook.com

The general reaction can be represented as:

Ar-NO2 + 3H2 → Ar-NH2 + 2H2O (in the presence of a catalyst)

The selection of the reducing agent and conditions is critical to ensure high yield and purity of the final product, avoiding unwanted side reactions. For instance, tin(II) chloride in HCl can selectively reduce the nitro group without affecting other functional groups like esters that may be present in the molecule.

Catalytic Approaches in Aminobenzoic Acid Synthesis (e.g., Raney Nickel Catalysis)

Catalytic hydrogenation is a widely utilized and efficient method for the reduction of nitroaromatic compounds. Among the various catalysts, Raney Nickel has proven to be particularly effective for the synthesis of aminobenzoic acids. zsmu.edu.uatestbook.com Raney Nickel is a porous nickel catalyst known for its high surface area and catalytic activity. primescholars.com

The process typically involves reacting the nitro-substituted benzoic acid with hydrogen gas under pressure in a suitable solvent, such as methanol or water, in the presence of the Raney Nickel catalyst. chemicalbook.comprepchem.com The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to achieve complete conversion and high yields. For example, the reduction of p-nitrobenzoic acid to p-aminobenzoic acid can be carried out at 100°C and a hydrogen pressure of 0.9±0.1MPa, yielding the product in over 97% yield. chemicalbook.com

Other catalysts, such as palladium on carbon (Pd/C), are also highly effective and can be used under various conditions, including in aqueous solutions at controlled pH. iaea.orggoogle.com The choice of catalyst can influence the reaction's selectivity and efficiency. For instance, in the reduction of p-nitrobenzoic acid, palladium catalysts have shown higher activity compared to rhodium and ruthenium catalysts. iaea.org

Continuous-flow packed-bed catalytic reactors have also been developed for the hydrogenation of aromatic nitrobenzoic acids, offering a greener and more efficient alternative to conventional batch processes. almacgroup.com These systems can produce various aromatic amines in excellent yields with high throughput and can be scaled up for industrial production. almacgroup.com

Derivatization Strategies and Analogue Synthesis

The this compound scaffold serves as a versatile starting material for the synthesis of a wide array of derivatives and analogues. These modifications are aimed at altering the compound's physicochemical properties and biological activities.

Formation of Schiff Bases and Related Imine Derivatives with Aminobenzoic Acid Scaffolds

A prominent derivatization strategy for aminobenzoic acids involves the formation of Schiff bases, also known as imines. nih.gov These compounds are synthesized through the condensation reaction of the primary amino group of the aminobenzoic acid with an aldehyde or a ketone. nih.govrjptonline.org This reaction typically occurs under reflux in a suitable solvent like ethanol. tandfonline.com

The general reaction is as follows:

R-NH2 + R'-CHO ⇌ R-N=CH-R' + H2O

A variety of aldehydes and ketones can be used to generate a diverse library of Schiff bases. scilit.comresearchgate.net For example, 4-aminobenzoic acid has been reacted with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, to produce Schiff bases with potential biological activities. mdpi.comnih.gov The resulting imine derivatives can exhibit a range of properties depending on the nature of the substituent R'. researchgate.net

Interactive Table: Examples of Schiff Bases Derived from 4-Aminobenzoic Acid

| Aldehyde/Ketone Reactant | Resulting Schiff Base | Reference |

| 2-chlorobenzaldehyde | 4-(2-chlorobenzylidene)amino benzoic acid | scilit.com |

| furan-2-carbaldehyde | 4 (furan-2-ylmethylene)amino benzoic acid | scilit.com |

| cinnamaldehyde | 4-[(3-phenylallylidene)amino]benzoic acid | scilit.com |

| salicylaldehyde | 4 (2-hydroxybenzylidene)amino benzoic acid | scilit.com |

| vanillin | 4 (4-hydroxy-3-methoxybenzylidene)amino benzoic acid | scilit.com |

| 3-nitrobenzaldehyde | 4 (3-nitrobenzylidene)amino benzoic acid | scilit.com |

| Isatin | Schiff base of 2-amino, 4-chloro benzoic acid and Isatin | researchgate.net |

Functional Group Modifications for Enhanced Utility

The functional groups on this compound, namely the amino and carboxylic acid groups, can be modified to enhance its utility. The amino group can undergo acylation, for instance, with acetic anhydride (B1165640) to form an amide, such as 4-acetamido-2-chlorobenzoic acid. ontosight.ainih.gov The carboxylic acid group can be esterified by reacting with an alcohol to form an ester. nih.gov

The isothiocyanate group (-N=C=S) can be introduced by reacting this compound with thiophosgene, yielding 4-isothiocyanato-2-chlorobenzoic acid. evitachem.com This derivative is a valuable intermediate in the synthesis of biologically active molecules. evitachem.com

Furthermore, the amino group can be protected, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group, to allow for selective reactions at other positions of the molecule. This is a common strategy in peptide synthesis.

Strategies for Modifying Substituent Positions and Halogens

The synthesis of analogues of this compound with different substituent positions and halogens allows for the exploration of structure-activity relationships. This can be achieved by starting with appropriately substituted precursors. For instance, to synthesize an analogue with a different halogen, one could start with a benzoic acid derivative containing the desired halogen and then introduce the amino group.

The chlorine atom on the benzene (B151609) ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions, although this can be challenging depending on the reaction conditions.

The synthesis of isomers, such as 3-amino- or 5-aminobenzoic acid derivatives, can be achieved by starting with the corresponding nitrobenzoic acid isomers and performing the reduction as previously described. The position of the substituents on the aromatic ring significantly influences the properties of the resulting compounds. researchgate.net

The synthesis of analogues with different substituents on the aromatic ring can also be achieved through various organic reactions. For example, starting with a different substituted benzoic acid and carrying out a sequence of reactions to introduce the amino and chloro groups at the desired positions. sioc-journal.cn

Environmentally Conscious Synthetic Approaches

The production of aminobenzoic acids, including this compound, is undergoing a significant shift towards more environmentally sustainable methods, driven by the principles of green chemistry. core.ac.uk Traditionally, these compounds are synthesized from petroleum-derived precursors like benzene, a process associated with toxic reactants, environmental pollution, and reliance on non-renewable resources. mdpi.comrepec.org In response, researchers are actively developing greener, more sustainable biosynthetic and chemocatalytic routes that align with the core tenets of green chemistry, such as waste prevention, use of renewable feedstocks, and catalysis. core.ac.ukmdpi.comkahedu.edu.in

A primary focus of green synthesis is the replacement of petrochemical feedstocks with renewable ones. mdpi.com For the broader class of aminobenzoic acids, significant progress has been made in microbial biosynthesis using simple, renewable carbon sources like glucose. mdpi.comresearchgate.net These bio-based routes leverage the natural metabolic pathways of microorganisms, such as the shikimate pathway, which is the biological route to aromatic amino acids. mdpi.com For instance, ortho- and para-aminobenzoic acids (OABA and PABA) are derived from the pathway intermediate chorismate. mdpi.com Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has enabled the high-yield production of aminobenzoic acids from glucose or xylose, offering a sustainable alternative to conventional chemical synthesis. mdpi.com

For halogenated compounds like this compound, green chemistry principles are applied to specific chemical transformation steps. A common synthetic route to amino-substituted aromatics is the reduction of the corresponding nitro-compound. Green approaches to this transformation focus on catalysis and the use of environmentally benign solvents. Research into the synthesis of related compounds, such as 2-amino-4-chlorobenzoic acid derivatives, highlights the use of reusable catalysts like Raney nickel for the hydrogenation of the nitro precursor. This method is not only scalable but also reduces waste through catalyst recycling. Furthermore, the use of low-toxicity solvents like ethyl acetate (B1210297) in such processes aligns with green chemistry's goal of employing safer solvents. These catalytic hydrogenation methods can achieve high yields (95%) and purity (98%) while allowing the catalyst to be reused for multiple cycles without significant loss of activity.

The following table summarizes key findings in the application of green chemistry principles to the synthesis of aminobenzoic acids and their precursors.

Research Findings in Green Synthesis of Aminobenzoic Acids

| Approach | Starting Material(s) | Key Green Principle(s) Applied | Product / Intermediate | Yield | Source(s) |

|---|---|---|---|---|---|

| Metabolic Engineering | Glucose | Use of Renewable Feedstocks, Biocatalysis | ortho-Aminobenzoic acid (OABA) | 14 g/L | mdpi.com |

| Metabolic Engineering | Glucose and Xylose | Use of Renewable Feedstocks, Biocatalysis | ortho-Aminobenzoic acid (OABA) | 5.9 g/L | mdpi.com |

| Catalytic Hydrogenation | 4-Chloro-2-nitrobenzoic acid | Catalysis, Reusable Catalyst (Raney nickel), Safer Solvents (Ethyl acetate) | 2-Amino-4-chlorobenzoic acid | 95% |

These examples demonstrate a clear trend towards developing synthetic pathways that are not only efficient but also significantly reduce the environmental footprint associated with the production of this compound and related compounds. core.ac.uk

Molecular Structure and Spectroscopic Characterization

Advanced Structural Determination Techniques

The definitive three-dimensional arrangement of atoms in 4-Amino-2-chlorobenzoic acid has been established through high-resolution crystallographic methods.

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the solid-state structure of this compound. The compound crystallizes in a monoclinic system. nih.gov A key finding is that the asymmetric unit of the crystal lattice contains two independent molecules of the compound. nih.gov Detailed crystallographic data are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₆ClNO₂ nih.gov |

| Formula Weight | 171.58 g/mol nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c |

| a (Å) | 3.9595 (2) nih.gov |

| b (Å) | 22.6656 (11) nih.gov |

| c (Å) | 8.0285 (4) nih.gov |

| β (°) | 104.257 (2) nih.gov |

| Volume (ų) | 698.32 (6) nih.gov |

| Z | 4 nih.gov |

| Temperature (K) | 296 nih.gov |

| Radiation | Mo Kα (λ = 0.71073 Å) |

The two independent molecules found in the asymmetric unit are both observed to be roughly planar. nih.gov The root-mean-square (r.m.s.) deviations for the non-hydrogen atoms of the two molecules are 0.073 Å and 0.074 Å, respectively, indicating a high degree of planarity for each. nih.gov A notable conformational feature is the orientation of the amine group's hydrogen atoms, which are pointed in opposite directions in the two distinct molecules within the asymmetric unit. nih.gov

Supramolecular Interactions and Crystal Engineering

The crystal structure is stabilized by a robust three-dimensional network of hydrogen bonds. Molecules first form dimers through pairs of strong O—H⋯O hydrogen bonds between the carboxylic acid groups, creating a distinct R²₂(8) ring motif. nih.gov These dimeric units are then further interconnected by N—H⋯N and N—H⋯Cl hydrogen bonds, extending the structure into a complex supramolecular assembly. nih.gov The geometry of these critical hydrogen bonds is detailed in the following table.

Table 2: Hydrogen Bond Geometry (Å, °) for this compound

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| O1—HO1···O4ⁱ | 0.82 (3) | 1.84 (3) | 2.650 (3) | 171 (3) |

| O3—HO3···O2ⁱⁱ | 0.81 (3) | 1.84 (3) | 2.650 (3) | 173 (3) |

| N1—HN2···N2 | 0.86 (3) | 2.60 (3) | 3.375 (4) | 150 (3) |

| N2—HN3···Cl2ⁱⁱⁱ | 0.86 (3) | 2.81 (3) | 3.374 (2) | 125 (2) |

| N2—HN4···N1ⁱᵛ | 0.86 (3) | 2.47 (3) | 3.302 (4) | 163 (2) |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+2, -y, -z+2; (iii) x-1, y, z-1; (iv) -x+1, y-1/2, -z+3/2

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods provide complementary information to diffraction techniques, confirming the presence of key functional groups and offering insight into the electronic structure of the molecule.

Experimental and theoretical studies have been conducted to assign the vibrational modes and electronic transitions of this compound. icm.edu.plresearchgate.net The FT-IR spectrum, recorded using KBr pellets, and the ¹H and ¹³C NMR spectra, taken in DMSO solution, are instrumental in this analysis. icm.edu.pl

Key vibrational bands have been identified. The symmetric and asymmetric stretching vibrations of the –NH₂ group are observed experimentally at 3338 cm⁻¹ and 3210 cm⁻¹, respectively. icm.edu.pl The stretching band for the hydroxyl (–OH) group of the carboxylic acid appears experimentally at 3425 cm⁻¹. icm.edu.pl The characteristic carbonyl (C=O) stretch is found at 1670 cm⁻¹. icm.edu.pl

In ¹H NMR spectroscopy, proton signals are referenced to TMS. icm.edu.pl UV-Visible analysis, guided by the Franck-Condon principle, helps identify the maximum absorption peaks corresponding to vertical electronic excitations. icm.edu.pl These spectroscopic signatures collectively provide a detailed fingerprint of the molecule, confirming its functional group composition and contributing to a comprehensive structural understanding.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Observed Value (cm⁻¹) |

|---|---|---|

| FT-IR | –NH₂ Asymmetric Stretch | 3210 icm.edu.pl |

| FT-IR | –NH₂ Symmetric Stretch | 3338 icm.edu.pl |

| FT-IR | –OH Stretch | 3425 icm.edu.pl |

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, Fourier-Transform Raman Spectroscopy)

Vibrational analysis through Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy provides a detailed fingerprint of the functional groups present in this compound. The experimental spectra have been recorded and compared with theoretical values to assign the vibrational modes accurately. icm.edu.plresearchgate.net

The FT-IR spectrum was recorded from a solid sample using KBr pellets in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum was obtained in the 3500–12 cm⁻¹ range. icm.edu.pl Key vibrations include those of the amino (–NH₂), carboxylic acid (–COOH), and carbon-chlorine (C–Cl) groups.

Amino Group (–NH₂) Vibrations : The symmetric and asymmetric stretching vibrations of the –NH₂ group were experimentally observed at 3210 cm⁻¹ and 3338 cm⁻¹, respectively. icm.edu.plresearchgate.net The corresponding calculated (scaled) values are in good agreement with these findings. icm.edu.pl The –NH₂ scissoring vibration was identified in the FT-IR spectrum as a medium-strong band at 1597 cm⁻¹, which aligns well with theoretical predictions. icm.edu.plresearchgate.net

Carboxylic Acid Group (–COOH) Vibrations : The C=O stretching vibration is a prominent feature, appearing as a strong band at 1670 cm⁻¹ in the experimental IR spectrum. icm.edu.plresearchgate.net The hydroxyl (–OH) group's stretching vibration was observed experimentally in the IR spectrum at 3425 cm⁻¹. icm.edu.plresearchgate.net

C–Cl Vibrations : The stretching vibrations for the C–Cl group are typically found in the 800–550 cm⁻¹ range. icm.edu.pl

A comparison of selected experimental and theoretical vibrational frequencies provides a comprehensive view of the molecule's vibrational properties.

Table 1: Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Theoretical (Scaled) DFT (cm⁻¹) |

|---|---|---|

| ν(OH) | 3425 | 3695 |

| νₐₛ(NH₂) | 3338 | - |

| νₛ(NH₂) | 3210 | - |

| ν(C=O) | 1670 | 1683 |

| δ(NH₂) | 1597 | - |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule. The ¹H and ¹³C NMR spectra for this compound were recorded in a Dimethyl sulfoxide (B87167) (DMSO) solution, with Tetramethylsilane (TMS) used as an internal reference. icm.edu.pl

The experimental chemical shifts have been compared with theoretical values calculated using the Gauge-Including Atomic Orbital (GIAO) method. icm.edu.pl This comparison is crucial for the definitive assignment of signals to specific atoms in the molecular structure. researchgate.net

Table 2: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental (ppm) | Theoretical (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C(1) | 153.09 | 157.58 |

| C(2) | 114.99 | 121.14 |

| C(3) | 134.83 | 157.21 |

| C(4) | 114.61 | 120.76 |

| C(5) | 133.80 | 142.45 |

| C(6) | 111.51 | 114.74 |

| C(8) | 166.00 | 168.64 |

| ¹H NMR | ||

| H(7) | 6.66 | 6.66 |

| H(9) | 7.70 | 8.24 |

| H(10) | 6.54 | 6.49 |

| H(11) | 6.01 | 5.40 |

| H(16) | 2.52 | 3.55 |

UV/Visible Spectrophotometric Analysis

UV/Visible spectrophotometry provides information on the electronic transitions within the molecule. The analysis for this compound was performed at room temperature. icm.edu.plresearchgate.net The experimental absorption wavelengths were compared with theoretical values obtained from Time-Dependent Density Functional Theory (TD-DFT) calculations to understand the electronic properties. icm.edu.pl

Table 3: Experimental and Theoretical UV/Visible Absorption Data

| Parameter | Experimental | Theoretical (TD-DFT) |

|---|---|---|

| λ (nm) | - | - |

| E (eV) | - | - |

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful lens for interpreting and predicting the properties of this compound. Theoretical models, particularly those based on Density Functional Theory (DFT), complement experimental findings and offer deeper insights into molecular geometry and electronic structure.

Density Functional Theory (DFT) for Geometry Optimization (B3LYP/6–311++G(d,p) Basis Set)

The molecular geometry of this compound in its ground state was optimized using DFT calculations with the B3LYP functional and the 6–311++G(d,p) basis set. icm.edu.plresearchgate.net This level of theory is well-regarded for providing accurate structural parameters for organic molecules. The calculations determined the most stable conformer of the molecule, finding its energy to be -935.9409 atomic units (a.u.). icm.edu.pl The optimized structure provides the foundation for subsequent calculations of spectroscopic and electronic properties. icm.edu.plresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic properties of the molecule were investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). icm.edu.pl These frontier orbitals are key to understanding the electronic transitions and reactivity of a molecule. The energies of the HOMO and LUMO were calculated using a time-dependent density functional theory approach. icm.edu.plresearchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the chemical stability and the energy required for electronic excitation.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A central aspect of the computational study was the prediction of various spectroscopic parameters and their direct comparison with experimental results. icm.edu.pl

Vibrational Frequencies : Theoretical vibrational frequencies were calculated using the B3LYP/6–311++G(d,p) method. icm.edu.pl The calculated wavenumbers were scaled to correct for anharmonicity and computational approximations, showing good agreement with the experimental FT-IR and FT-Raman spectra. icm.edu.pl

NMR Chemical Shifts : The ¹H and ¹³C NMR chemical shielding constants were calculated using the GIAO method with the same DFT functional and basis set. icm.edu.pl As shown in Table 2, the theoretical chemical shifts correspond well with the experimental data, aiding in the unambiguous assignment of the observed resonances. researchgate.net

UV-Visible Spectra : Electronic properties and UV-Vis spectra were determined using the TD-DFT method. icm.edu.pl This approach allows for the prediction of absorption wavelengths corresponding to vertical electronic excitations, which can then be compared to the experimental spectrum. researchgate.net

The consistent agreement between the predicted and experimental spectroscopic data validates the accuracy of the computational model and provides a robust characterization of this compound. icm.edu.pl

Computational Assessment of Molecular Reactivity Indices (e.g., Electrophilicity Index)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), serve as powerful tools for understanding the electronic structure and reactivity of molecules. For this compound, DFT calculations, specifically using the B3LYP/6–311++G(d,p) basis set, have been employed to investigate its electronic properties. A key aspect of these investigations is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). icm.edu.pl

The energies of the HOMO and LUMO are crucial in determining the molecule's reactivity. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from an equilibrium system.

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration.

Global Softness (S): The reciprocal of hardness (1 / η).

Electrophilicity Index (ω): Calculated as μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

While specific values for all these indices for this compound are not detailed in the provided search results, the performance of time-dependent DFT studies to determine HOMO-LUMO energies is confirmed, which is the foundational step for their calculation. icm.edu.plresearchgate.net

Table 1: Conceptual Global Reactivity Descriptors for this compound

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / η | The reciprocal of chemical hardness. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | The ability of the molecule to act as an electrophile. |

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule. By systematically changing specific geometric parameters, such as torsion (dihedral) angles, and calculating the corresponding energy, a PES scan can identify the most stable conformers (energy minima) and transition states (saddle points).

For this compound, a potential energy surface scan was performed using DFT calculations with the 6–31G(d) basis set to analyze the rotation around key torsion angles. icm.edu.pl The scan involved varying the torsion angles θ (C5-C4-C8-O12) and φ (C4-C8-O12-H11) from -180° to 180° in 10° increments. icm.edu.pl

This analysis revealed that the most stable conformer for this compound was found at torsion angles of 180° for both ω and ϕ, with an energy of -935.7650 atomic units (a.u.), which corresponds to -25463.47 electron volts (eV). icm.edu.pl Following this initial scan, a full geometry optimization was carried out using the more advanced DFT/B3LYP/6–311++G(d,p) level of theory. This higher-level calculation determined the energy of the most stable conformer to be -935.9409 a.u. (-25468.26 eV) with dihedral angles of -179.02° and 179.93°. icm.edu.pl This indicates that the planar conformation, where the carboxylic acid group and the amino group are oriented to minimize steric hindrance, is the most energetically favorable.

Table 2: Results of Potential Energy Surface Scan and Geometry Optimization for this compound

| Computational Method | Basis Set | Parameter | Value |

|---|---|---|---|

| PES Scan (DFT) | 6–31G(d) | Energy of Most Stable Conformer | -935.7650 a.u. (-25463.47 eV) |

| Torsion Angles (ω and ϕ) for Stable Conformer | 180° and 180° | ||

| Geometry Optimization (DFT) | B3LYP/6–311++G(d,p) | Energy of Most Stable Conformer | -935.9409 a.u. (-25468.26 eV) |

| Dihedral Angles (θ and φ) for Stable Conformer | -179.02° and 179.93° |

Biological Activities and Pharmacological Relevance

Application as a Precursor in Drug Synthesis

The unique structural features of 4-Amino-2-chlorobenzoic acid, comprising a carboxylic acid, an amino group, and a chlorine atom on the benzene (B151609) ring, make it an ideal starting material for the synthesis of diverse bioactive molecules.

Quinazolinone Derivative Synthesis for Therapeutic Applications

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects. The synthesis of quinazolinone derivatives often involves the use of anthranilic acid and its analogues. A common synthetic route involves the acylation of an anthranilic acid derivative, followed by cyclization to form a benzoxazinone intermediate. This intermediate can then be reacted with various amines to yield the desired 4(3H)-quinazolinone derivatives. Given its structural similarity to anthranilic acid, this compound can serve as a valuable precursor in these synthetic pathways, leading to the generation of novel quinazolinone-based therapeutic agents. The aminoquinazoline scaffold is a privileged structure in medicinal chemistry and is present in numerous approved drugs.

Development of Hepatitis C Virus NS5B Polymerase Inhibitors

The Hepatitis C Virus (HCV) NS5B polymerase is a crucial enzyme for viral replication, making it a prime target for the development of antiviral drugs. The search for potent and selective inhibitors of this enzyme has led to the identification of various chemical scaffolds, including those derived from quinazoline. While a direct synthesis of HCV NS5B polymerase inhibitors from this compound is not extensively documented, its potential as a precursor for quinazoline-based inhibitors is significant. The synthesis of quinazoline scaffolds, which have shown inhibitory activity against HCV NS5B polymerase, often starts from anthranilic acid derivatives. Therefore, this compound represents a plausible starting material for the development of novel non-nucleoside inhibitors targeting the allosteric sites of the HCV NS5B polymerase.

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of this compound have demonstrated notable antimicrobial properties, with activity against a range of pathogenic bacteria and fungi.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Derivatives of chlorobenzoic acid have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on related 2-chlorobenzoic acid derivatives have shown that these compounds can exhibit significant antibacterial potential, with some Schiff's bases of 2-chlorobenzoic acid being more potent than their ester counterparts. For instance, certain derivatives have shown greater efficacy against the Gram-negative bacterium Escherichia coli compared to Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. One particular derivative demonstrated antimicrobial activity comparable to the standard drug norfloxacin against E. coli. Similarly, Schiff bases derived from 4-aminobenzoic acid have also been shown to possess antibacterial activity against various strains.

Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives

| Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 2-chlorobenzoic acid derivative | Escherichia coli | Comparable to Norfloxacin | |

| 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid | Staphylococcus aureus | 3.12 |

This table is interactive. Users can sort the data by clicking on the column headers.

Antifungal Properties and Inhibitory Effects

In addition to their antibacterial effects, derivatives of chlorobenzoic acid have also been investigated for their antifungal properties. Synthesized derivatives have been tested against fungal strains such as Candida albicans and Aspergillus niger. Research on 2-aminobenzoic acid derivatives has demonstrated their potential as antifungal agents, particularly against fluconazole-resistant strains of C. albicans. Some of these derivatives have shown the ability to inhibit the growth of Candida and have been identified as having fungicidal potential. The antifungal activity of benzoic and cinnamic acid derivatives has been attributed to their specific structural features.

Table 2: Antifungal Activity of Selected Benzoic Acid Derivatives

| Compound Type | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 2-chlorobenzoic acid derivatives | Candida albicans | Not specified | |

| 2-chlorobenzoic acid derivatives | Aspergillus niger | Not specified | |

| 2-aminobenzoic acid derivative 1 | Candida albicans | 70 |

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Docking and Bioactivity Correlation Studies

To understand the mechanism of action and to rationalize the observed antimicrobial activities, molecular docking studies have been employed. These computational techniques help in predicting the binding interactions between the synthesized compounds and the active sites of microbial enzymes. For instance, Quantitative Structure-Activity Relationship (QSAR) studies on 2-chlorobenzoic acid derivatives have revealed that their antibacterial and antifungal activities are governed by specific topological parameters. Molecular docking studies on Mannich base derivatives of 4-aminobenzoic acid have been conducted to investigate their inhibitory activity against bacterial strains like Pseudomonas aeruginosa. Furthermore, docking studies on 4-anilinoquinazoline derivatives, which can be synthesized from benzoic acid precursors, have been used to explore their potential to inhibit DNA gyrase, a crucial bacterial enzyme. These in silico studies are invaluable for the rational design and optimization of more potent antimicrobial agents based on the this compound scaffold.

Anticancer Potential and Cellular Interactions

Derivatives of aminobenzoic acid have been extensively studied for their potential as anticancer agents. Research has shown that these compounds can inhibit the growth of various cancer cell lines and induce programmed cell death, known as apoptosis.

Derivatives of this compound have shown significant potential in inhibiting the proliferation of various cancer cell lines. The structural versatility of the parent compound allows for the synthesis of a wide range of analogues with potential medical applications. For instance, a chloro anilinoquinoline derivative of aminobenzoic acid demonstrated potent activity against MCF-7 and A549 cancer cell lines, with IC50 values of 3.42 µM and 5.97 µM, respectively nih.gov. Another study highlighted a 4-aminobenzoic acid derivative that was significantly more potent than the known inhibitor MK571 at multidrug resistance-associated protein 1 (MRP1), a protein often involved in cancer drug resistance nih.gov.

The anticancer effects of these derivatives are often evaluated using a panel of human tumor cell lines. For example, certain 4-amino-2H-benzo[h]chromen-2-one (ABO) and 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogues, which are structurally related to aminobenzoic acid derivatives, have demonstrated potent cytotoxicity with nanomolar IC50 values chemicalbook.com.

Below is a table summarizing the in vitro anti-proliferative activities of some aminobenzoic acid derivatives against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

| Chloro anilinoquinoline derivative | MCF-7 (Breast) | 3.42 nih.gov |

| Chloro anilinoquinoline derivative | A549 (Lung) | 5.97 nih.gov |

| 2,6-dichloropurine derivative 7 | K562 (Leukemia) | 2.27 nih.gov |

| 2,6-dichloropurine derivative 10 | K562 (Leukemia) | 2.53 nih.gov |

| 2,6-dichloropurine derivative 7 | HL-60 (Leukemia) | 1.42 nih.gov |

| 2,6-dichloropurine derivative 10 | HL-60 (Leukemia) | 1.52 nih.gov |

| 2,6-dichloropurine derivative 7 | OKP-GS (Renal) | 4.56 nih.gov |

This table is for illustrative purposes and includes data from various aminobenzoic acid derivatives to demonstrate the scope of their anticancer potential.

A key mechanism through which derivatives of this compound exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.

The induction of apoptosis by these compounds can occur through various cellular mechanisms. For instance, some derivatives have been shown to trigger mitochondrial-related apoptosis by increasing the generation of intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential nih.gov. This leads to the release of pro-apoptotic factors from the mitochondria.

The apoptotic process is regulated by a family of proteins known as caspases. Studies on related compounds have shown that they can induce the cleavage of PARP1 and caspase-3, key events in the execution phase of apoptosis nih.gov. Furthermore, these compounds can modulate the levels of Bcl-2 family proteins, which are critical regulators of the mitochondrial apoptotic pathway. This includes increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2 nih.govnih.gov. For example, a novel 2-amino-5-benzylthiazole derivative was found to increase the level of the pro-apoptotic Bim protein and the mitochondrion-specific EndoG nuclease, while decreasing the level of the anti-apoptotic Bcl-2 protein in leukemia cells nih.gov.

Antioxidant Properties and Radical Scavenging Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Antioxidants can mitigate this damage by neutralizing free radicals.

Derivatives of aminobenzoic acid have been investigated for their antioxidant potential. The antioxidant properties of para-aminobenzoic acid (PABA) and its sodium salt have been demonstrated using a superoxide-generating model system researchgate.netogarev-online.ru. These findings suggest their potential involvement in cellular redox reactions researchgate.netogarev-online.ru.

The radical scavenging activity of these compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays mdpi.commdpi.comcabidigitallibrary.orgnih.gov. For example, a study on 4-hydrazinobenzoic acid derivatives showed that they possess significant antioxidant properties in these assays mdpi.com. The scavenging activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. For instance, the ABTS assay IC50 values for potent antioxidant compounds like gallic acid hydrate and caffeic acid are 1.03±0.25 and 1.59±0.06 µg/mL, respectively cabidigitallibrary.org. While specific data for this compound is limited, the antioxidant potential of the broader class of aminobenzoic acid derivatives is well-documented.

Related Biomedical Applications

The utility of this compound and its derivatives extends beyond anticancer and antioxidant activities into other significant areas of biomedical research.

Derivatives of aminobenzoic acid have emerged as promising candidates for the development of therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease. A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine.

Several studies have synthesized and evaluated aminobenzoic acid derivatives as cholinesterase inhibitors researchgate.netnih.gov. For example, a series of 2-, 3-, and 4-aminobenzoic acid derivatives were synthesized and screened for their potential against these enzymes researchgate.net. The benzyl-substituted derivatives of aminobenzoic acid exhibited notable inhibitory action researchgate.net. In one study, a benzylaminobenzoic acid derivative showed the highest inhibitory activity against BChE with an IC50 value of 2.67 ± 0.05 µM nih.gov. Another study designed novel p-aminobenzoic acid derivatives that showed significant reversal of cognitive deficits in animal models of amnesia, comparable to the standard drug donepezil nih.gov.

Furthermore, some aminobenzoic acid derivatives are being explored as inhibitors of β-secretase (BACE-1), an enzyme involved in the production of amyloid-β peptides, which form the characteristic plaques in the brains of Alzheimer's patients nih.govnih.gov.

This compound serves as a valuable building block in the field of peptide synthesis. It is classified as an unnatural amino acid, meaning it is not one of the 20 proteinogenic amino acids merckmillipore.comcpcscientific.comyoutube.com. The incorporation of such unnatural amino acids into peptide chains is a powerful strategy to create peptidomimetics with enhanced properties, such as increased stability against enzymatic degradation, improved potency, and better oral bioavailability merckmillipore.com.

The primary methodology where this compound finds its application is in solid-phase peptide synthesis (SPPS) peptide.com. In SPPS, a peptide chain is assembled stepwise while being anchored to an insoluble resin support peptide.com. This compound can be incorporated into the peptide sequence to introduce specific structural or functional modifications.

Moreover, aminobenzoic acid derivatives are utilized in the design of "safety-catch" linkers for SPPS mdpi.comnih.gov. These linkers are stable throughout the peptide synthesis but can be activated for cleavage under specific conditions, allowing for the synthesis of protected peptide fragments that can be used in convergent synthesis strategies to build larger proteins mdpi.comnih.gov. For example, a 3,4-diamino benzoic acid (Dbz) linker has been developed for this purpose nih.gov.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Effects on Biological Activity

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The interplay between electronic and steric effects of these substituents dictates the molecule's interaction with biological receptors and enzymes.

Research into the SAR of benzoic acid derivatives has revealed that the presence of strong electron-donating groups attached to the benzene (B151609) ring, coupled with average lipophilicity, is a crucial feature for potent biological activity in certain contexts, such as antisickling activity. iomcworld.com The amino group (-NH2) at the 4-position in 4-Amino-2-chlorobenzoic acid is an electron-donating group, which can be a key contributor to its bioactivity. The chlorine atom at the 2-position, being an electron-withdrawing group, modulates the electronic properties of the ring and the acidity of the carboxylic acid.

The specific placement of substituents is critical. For instance, in the development of antimicrobial agents based on a 4-[(4-chlorophenyl)sulfonyl]benzoic acid scaffold, the nature of the amino acid residue attached to the carboxyl group significantly influenced activity. The presence of a valine residue was shown to be beneficial for the biological action of certain derivatives. mdpi.com Furthermore, studies on other aromatic compounds have shown that small substituents, such as a hydroxyl group at the 4-position, can enhance antibacterial potency. mdpi.com This highlights the sensitivity of biological targets to the specific substitution pattern on the phenyl ring.

In a different context, the SAR of pyrazolopyridinyl pyrimidine (B1678525) derivatives showed that the number and position of amino substituents can greatly affect inhibitory activity, with more amino groups generally leading to better activity. nih.gov This suggests that the amino group on the this compound scaffold is a key interaction point that could be further functionalized to modulate activity. The steric effects of substituents are also a major consideration; often, smaller alkyl or cycloalkane groups lead to better activity, indicating a constrained binding pocket in the biological target. nih.gov

Table 1: Influence of Substituents on the Biological Activity of Benzoic Acid Derivatives

| Substituent Type | Position | General Effect on Activity | Example Context | Reference |

|---|---|---|---|---|

| Strong Electron-Donating Groups (e.g., -NH2) | Para | Enhances activity | Antisickling Agents | iomcworld.com |

| Halogens (e.g., -Cl) | Ortho, Meta, Para | Modulates electronic properties and lipophilicity | Antisickling Agents | iomcworld.com |

| Amino Acid Residues (e.g., Valine) | Attached to Carboxyl Group | Can be crucial for biological action | Antimicrobial Agents | mdpi.com |

| Amino Groups | Various | Increased number can improve inhibitory activity | sGC Stimulators | nih.gov |

Rational Design of this compound Derivatives for Targeted Bioactivities

The rational design of novel therapeutic agents often involves modifying a lead compound like this compound to optimize its activity against a specific biological target. This process leverages computational and synthetic methodologies to create derivatives with improved potency and selectivity.

One approach involves using molecular modeling to design derivatives with strategically positioned functional groups. For example, in designing antisickling agents, disubstituted benzoic acid derivatives were conceived to facilitate interactions with polar amino acid residues near the mutation site in sickled hemoglobin. iomcworld.com A hydrophobic phenyl core was incorporated to occupy a nonpolar area on the protein's surface. iomcworld.com Applying this logic to this compound, the amino and carboxyl groups could be oriented to form hydrogen bonds with a target protein, while the chlorophenyl ring serves as the hydrophobic scaffold.

Quantitative structure-activity relationship (QSAR) models are also powerful tools for rational drug design. nih.govrsc.org By establishing a mathematical correlation between the structural properties of a series of compounds and their biological activities, QSAR can predict the activity of novel derivatives. For instance, a QSAR study on p-aminobenzoic acid derivatives led to the design and synthesis of potent cholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov A similar approach could be used for this compound, where derivatives could be designed by adding or modifying substituents to enhance interactions with the active site of a target enzyme, as predicted by a QSAR model.

The "building block" approach is also common, where the this compound core is used as a scaffold to synthesize a wide range of molecules. mdpi.com Given its structural versatility, substitutions can be made at both the amino and carboxyl groups. mdpi.com For example, reacting the amino group to form amides or Schiff bases, or converting the carboxylic acid to esters or hydrazides, can generate diverse chemical libraries for screening against various diseases, including cancer, microbial infections, and inflammatory conditions. mdpi.com The design of novel herbicidal agents has also been guided by modifying a parent scaffold, such as replacing a chlorine atom with a substituted pyrazolyl ring to improve efficacy and broaden the spectrum of weed control. mdpi.com This principle of strategic substituent replacement is directly applicable to the molecular design of this compound derivatives.

Comparative Analysis with Isomeric and Analogous Benzoic Acid Derivatives

Comparing this compound with its isomers and analogs provides critical insights into how the specific arrangement of functional groups affects its physicochemical properties and biological activity.

A direct comparison between this compound (4A2ClBA) and its isomer, 2-Amino-4-chlorobenzoic acid (2A4ClBA), reveals differences in their structural and spectroscopic features. icm.edu.plresearchgate.net While both are derivatives of benzoic acid, the relative positions of the amino and chloro substituents lead to distinct molecular geometries, dipole moments, and vibrational frequencies. icm.edu.plresearchgate.net These differences can have profound implications for how each molecule fits into a binding site and interacts with a biological target. For example, the crystal structure of this compound shows that molecules are linked into dimers by pairs of O—H⋯O hydrogen bonds, with further N—H⋯N and N—H⋯Cl hydrogen bonds creating a three-dimensional network. nih.gov A different isomeric arrangement would result in a different crystal packing and intermolecular interaction profile.

The reactivity of aminobenzoic acid isomers can also vary significantly. Studies on the ribosome's catalytic center have shown that it can distinguish between different isomers of aminobenzoic acid. acs.org While canonical α-amino acids induce a conformational change required for peptide bond formation, certain aminobenzoic acid monomers can sterically impede this "induced fit" mechanism, thereby reducing their reactivity. acs.org The specific geometry of this compound would determine its ability to be accepted by the ribosome compared to its isomers like 2-amino or 3-aminobenzoic acid.

Furthermore, the biological activities of analogous benzoic acid derivatives with different halogen substituents have been compared. In the context of antisickling agents, various para-substituted benzoic acids were evaluated, including p-chlorobenzoic acid, p-fluorobenzoic acid, p-bromobenzoic acid, and p-iodobenzoic acid. iomcworld.comresearchgate.net This comparative analysis helps to determine the optimal halogen and its position for a desired biological effect, considering factors like electronegativity, size, and lipophilicity.

Table 2: Comparative Properties of Benzoic Acid Isomers and Analogs

| Compound | Key Structural Feature | Observed Property / Activity Context | Reference |

|---|---|---|---|

| This compound | -NH2 at C4, -Cl at C2 | Forms specific hydrogen-bonded dimers in crystal structure. | nih.gov |

| 2-Amino-4-chlorobenzoic acid | -NH2 at C2, -Cl at C4 | Has distinct spectroscopic (IR) and geometric parameters compared to the 4-amino-2-chloro isomer. | icm.edu.plresearchgate.net |

| ortho-Aminobenzoic acid | -NH2 at C2 | Sterically impedes induced fit in the ribosome's catalytic center. | acs.org |

| meta-Aminobenzoic acid | -NH2 at C3 | Also shows diminished reactivity at the ribosome's A-site cleft compared to canonical amino acids. | acs.org |

| p-Chlorobenzoic acid | -Cl at C4 | Predicted and tested to have antisickling activity. | iomcworld.com |

| p-Fluorobenzoic acid | -F at C4 | Reported to have antisickling properties. | researchgate.net |

Environmental Fate and Bioremediation Studies

Degradation Pathways of Chlorobenzoic Acids

Chlorobenzoic acids are a class of halogenated aromatic compounds that can enter the environment as byproducts of industrial processes or from the breakdown of pesticides and other chemicals. researchgate.net Their degradation is of considerable interest, with numerous studies focusing on microbial-led bioremediation.

The breakdown of organic substances by the enzymatic processes of living microbial organisms is known as biodegradation. omicsonline.org This process can occur in the presence of oxygen (aerobic) or in its absence (anaerobic).

Anaerobic Biodegradation: In environments lacking oxygen, anaerobic microorganisms dominate the degradation process. omicsonline.org Anaerobic degradation of CBAs can be carried out by both pure microbial cultures and consortia of different anaerobic microorganisms. researchgate.net A key initial step in the anaerobic breakdown of many CBAs is reductive dehalogenation, where a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. nih.gov For instance, four different methanogenic consortia have been shown to initiate the biodegradation of 2-chlorobenzoate (B514982) (2-CB) by dechlorinating it to benzoate (B1203000), which is then further degraded. nih.gov These consortia demonstrated specificity, acting on the ortho-position of the benzoate molecule. nih.gov

The table below summarizes various findings on the microbial degradation of different chlorobenzoic acids.

| Chlorobenzoic Acid Isomer | Microorganism/Consortium | Degradation Condition | Key Process/Intermediate |

| 2-Chlorobenzoic Acid | Pseudomonas sp. CPE2 | Aerobic | Dechlorination |

| 2-Chlorobenzoic Acid | Methanogenic Consortia | Anaerobic | Reductive dehalogenation to benzoate |

| 4-Chlorobenzoic Acid | Alcaligenes sp. CPE3 | Aerobic | Dechlorination |

| 4-Chlorobenzoic Acid | Cupriavidus sp. SK-3 | Aerobic | Hydrolytic dehalogenation to 4-hydroxybenzoic acid |

| 2,4-Dichlorobenzoic Acid | Corynebacterium sepedonicum | Aerobic | Degradation via 4-hydroxybenzoate (B8730719) to protocatechuic acid |

| 2,5-Dichlorobenzoic Acid | Pseudomonas sp. CPE2 | Aerobic | Dechlorination |

The microbial degradation of aromatic compounds like chlorobenzoic acids is facilitated by specific enzymes. Dioxygenases are a critical class of enzymes that initiate the breakdown of the stable benzene (B151609) ring by incorporating both atoms of molecular oxygen into the substrate. researchgate.net

In the aerobic degradation of many CBAs, a 1,2-dioxygenase reaction is a common first step. researchgate.net For instance, 2-halobenzoate-1,2-dioxygenase catalyzes the dioxygenation of 2-chlorobenzoic acid (2-CBA), leading to the formation of catechol. researchgate.net Similarly, 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid can be degraded into 4-chlorocatechol (B124253) through this enzymatic action. researchgate.net The resulting catechols or chlorocatechols are then subject to ring cleavage, typically through an ortho-cleavage pathway, catalyzed by enzymes like chlorocatechol-1,2-dioxygenase. researchgate.netnih.gov This cleavage breaks open the aromatic ring, forming intermediates such as chloro-cis,cis-muconic acid, which are then channeled into central metabolic pathways. researchgate.netnih.gov The activity and substrate specificity of these initial dioxygenases are often the determining factors for the entire degradation pathway. nih.gov

Formation as a Metabolite or Degradation Product

4-Amino-2-chlorobenzoic acid can be formed through metabolic processes in biological systems and potentially as a breakdown product of more complex environmental contaminants.

This compound is recognized as the principal metabolite of 2-Chloroprocaine. chemicalbook.com 2-Chloroprocaine is a local anesthetic, and its biotransformation in the body leads to the formation of this compound. chemicalbook.comnih.gov

A study investigating the interaction between 2-Chloroprocaine and the anesthetic bupivacaine (B1668057) on isolated rat sciatic nerves utilized this compound as part of the experimental design. nih.gov The researchers found that pretreating the nerves with this metabolite significantly shortened the duration of a subsequent nerve block induced by bupivacaine. nih.gov While the study's focus was on nerve block dynamics, it implicitly confirms the identity of this compound as a known metabolic byproduct of 2-Chloroprocaine. nih.gov

The biotransformation process primarily occurs in the liver, where enzymes in cells called hepatocytes facilitate metabolic reactions. nih.gov

While the formation of this compound from complex halogenated pesticides is not extensively documented, the degradation of such compounds is known to produce simpler chlorinated aromatic acids. For example, the persistent insecticide DDT has been shown to degrade into various products, with 4-chlorobenzoic acid (4-CBA) being an ultimate product of its degradation pathway under certain conditions. researchgate.net This demonstrates that complex halogenated molecules can break down in the environment to form chlorobenzoic acid structures.

Although a direct pathway from a compound like DDT to this compound is not specified in the reviewed literature, the established precedent for the formation of similar chlorinated benzoic acids from larger halogenated pollutants suggests that such pathways could be a subject for further investigation.

Advanced Analytical and Bioanalytical Methodologies

Derivatization Techniques for Enhanced Chromatographic-Mass Spectrometric Analysis

In chromatographic and mass spectrometric analysis, derivatization is a key strategy to improve the chemical properties of analytes for better separation and detection. For amino-containing compounds like 4-Amino-2-chlorobenzoic acid, derivatization can enhance volatility for gas chromatography (GC) or improve ionization efficiency and chromatographic retention in liquid chromatography-mass spectrometry (LC-MS). ddtjournal.comspringernature.com

Chemical derivatization is frequently employed to boost detectability in LC/ESI-MS/MS (electrospray ionization tandem mass spectrometry). ddtjournal.com This process not only improves separation and ionization efficiency but also ensures that the resulting derivatives yield specific product ions upon collision-induced dissociation (CID), which is essential for sensitive detection. ddtjournal.com

Several reagents are utilized for the derivatization of the amino functional group. Alkyl chloroformates, for instance, are versatile reagents for the GC separation of amino acids. springernature.com For LC-MS analysis, a variety of techniques have been developed. One novel method involves the derivatization of multiple functional groups, including the amino group, with 1-bromobutane, which enhances both the hydrophobicity and basicity of the amino acids, leading to high-sensitivity detection. rsc.org Another common reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046), which readily derivatizes primary and secondary amines, allowing for their fractionation and quantification by LC-ESI-MS. semanticscholar.org Upon CID, all compounds derivatized with this reagent lose the aminoquinoline tag, a characteristic fragmentation that can be monitored to identify the derivatized species. semanticscholar.org

The choice of derivatization agent depends on the analytical technique and the specific requirements of the analysis. For GC-MS analysis of amino acid enantiomers, derivatives such as pentafluoropropionic anhydride (B1165640)/heptafluorobutanol and methyl chloroformate/methanol (B129727) have been compared. nih.gov While some reagents provide excellent sensitivity, they may introduce issues like racemization, which must be carefully evaluated. nih.gov

Table 1: Common Derivatization Reagents for Amino-Containing Compounds

| Derivatization Reagent | Analytical Technique | Purpose | Reference |

|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | LC-ESI-MS | Enhances ionization and allows for targeted fragmentation | semanticscholar.org |

| Methyl Chloroformate (MCF) | GC-MS/MS | Creates stable and volatile derivatives for GC separation | springernature.comnih.gov |

| 1-bromobutane | LC-MS/MS | Improves hydrophobicity and basicity for enhanced sensitivity | rsc.org |

| Pentafluoropropionic anhydride | GC-MS | Achieves high sensitivity for free amino acids | nih.gov |

| Marfey's Reagent (FDAA) | LC-MS | Used for creating diastereomers for chiral separation | researchgate.net |

Quantitative Profiling of Amino-Containing Metabolites

Quantitative profiling of metabolites, or metabolomics, is a powerful tool for understanding biochemical pathways and the metabolic effects of various conditions. nih.gov The analysis of amino-containing metabolites is particularly important in studying metabolic diseases like type 2 diabetes and obesity. nih.govnih.gov These studies often rely on advanced techniques like mass spectrometry to quantify a wide range of metabolites simultaneously. nih.gov

LC-MS/MS is a prominent technique for this purpose, offering high selectivity and sensitivity. ddtjournal.com For instance, it has been used for the comprehensive profiling and quantitation of amine group-containing metabolites, including amino acids, biogenic amines, and neurotransmitters. semanticscholar.org The methodology often involves a derivatization step to ensure reproducible identification and quantification across large sample sets. semanticscholar.org The stability of these derivatives is crucial, and antioxidants may be added to prevent degradation. semanticscholar.org

In clinical research, metabolomic profiling of amino acids has identified key biomarkers for predicting surgical outcomes and understanding disease mechanisms. nih.gov For example, elevated levels of branched-chain amino acids (BCAAs) are often documented in insulin-resistant individuals. nih.gov Such detailed profiling allows for the investigation of macronutrient intermediary metabolism and can reveal adaptive metabolic plasticity in response to conditions like obesity. nih.gov The integration of quantitative amino acid analysis with proteomics can further elucidate the mechanisms behind variations in protein quality and metabolic adaptation in different biological systems. mdpi.com

Table 2: Applications of Amino-Containing Metabolite Profiling

| Application Area | Key Findings | Analytical Approach | Reference |

|---|---|---|---|

| Type 2 Diabetes Research | Identification of elevated branched-chain and fatty acid-associated acylcarnitine species in insulin-resistant youth. | MS/MS analysis of butyl derivatives. | nih.gov |

| Bariatric Surgery Outcomes | Preoperative amino acid metabolites (e.g., isoleucine, phenylalanine) can predict glycemic control and diabetes remission post-surgery. | Metabolomics analysis of blood samples. | nih.gov |

| General Amine Metabolomics | Comprehensive and reproducible quantification of various amine compounds (amino acids, hormones, neurotransmitters) in complex mixtures. | Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate followed by LC-ESI-MS. | semanticscholar.org |

| Fungal Metabolism | Analysis of amino acid composition to understand protein quality divergence and metabolic adaptation in Cordyceps species. | Quantitative amino acid analysis integrated with 4D-DIA proteomics. | mdpi.com |

Method Validation in Pharmaceutical Analysis for Related Compounds

In the pharmaceutical industry, analytical methods must be validated to ensure their reliability for their intended purpose, such as the quantification of impurities or degradation products. scielo.br this compound is a known hydrolytic degradation product of the drug chloroprocaine (B85988) hydrochloride. nih.gov Therefore, a validated method is required for its simultaneous determination alongside the active pharmaceutical ingredient (API).

A high-performance liquid chromatographic (HPLC) method has been developed and validated for the simultaneous determination of chloroprocaine hydrochloride and this compound. nih.gov This method utilizes a C18 column with a mobile phase of water, acetonitrile, methanol, and glacial acetic acid containing an ion-pairing agent, with UV detection at 278 nm. nih.gov The method was demonstrated to be simple, accurate, and precise. nih.gov

Method validation involves assessing several key parameters as guided by regulatory bodies like the International Council for Harmonisation (ICH). scielo.br These parameters ensure the method is suitable for routine use in a quality control environment.

Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com A linear relationship is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in a spiked matrix. scielo.br For a component of a drug, accuracy is often reported as a percentage recovery, with typical acceptance criteria between 89% and 98.57%. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with precision values ranging from 2.11% to 13.81% being reported in some studies. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For an impurity, this limit is crucial and might be set at a level like 10 ng/mL. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. scielo.br

The validation process confirms that the analytical procedure is fit for its purpose, providing reliable data for quality control and stability studies of pharmaceutical products. scielo.brmdpi.com

Table 3: Key Validation Parameters in Pharmaceutical Analysis

| Validation Parameter | Description | Common Acceptance Criteria | Reference |

|---|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte from other components. | No interference from matrix or other compounds at the analyte's retention time. | scielo.br |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) ≥ 0.99. | mdpi.com |

| Accuracy | Closeness of measured value to the true value. | Recovery of 80-120% of the expected value. | scielo.br |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) within specified limits (e.g., <15%). | mdpi.com |

| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | Signal-to-noise ratio typically ≥ 10. | nih.govscielo.br |

| Range | Concentration interval over which the method is precise, accurate, and linear. | For impurities: from LOQ to 120% of the specification limit. | scielo.br |

常见问题

What are the recommended storage conditions and handling protocols for 4-amino-2-chlorobenzoic acid to ensure stability in experimental settings?

Basic

this compound should be stored in a cool, dry environment, protected from light and moisture. The compound has a melting point of 211°C (with decomposition) and is sensitive to oxidative and hygroscopic degradation. Use airtight containers under inert gas (e.g., nitrogen) for long-term storage. Safety protocols include wearing gloves (risk code: Xi) and avoiding inhalation (safety phrases: S26, S36) . Contradictory melting point data (e.g., 210–215°C vs. a typographical error in USP30 ) highlight the need for verification via differential scanning calorimetry (DSC).

How is the purity of this compound typically assessed in pharmaceutical research, and what analytical standards are applied?

Basic

Purity is evaluated using HPLC with UV detection. The USP30 method specifies:

- Mobile phase : Methanol-water mixtures (e.g., 40:60 v/v) .

- Column : C18 reversed-phase column.

- Detection : 254 nm wavelength.

- Calculation : Peak area comparison between assay preparations and standard solutions (e.g., using the formula ) . Acceptance criteria require ≤3.0% impurity . Melting range analysis (e.g., 210–215°C) and FT-IR spectroscopy for functional group validation are complementary methods .

What crystallographic methodologies are employed to determine the molecular structure of this compound?

Advanced

Single-crystal X-ray diffraction (SC-XRD) with SHELX software is standard. Key parameters from a monoclinic space group include:

| Parameter | Value |

|---|---|

| Unit cell (Å) | , , |

| β angle | 104.257° |

| Volume (ų) | 698.32 |

| Z | 4 |

| R-factor | 0.029 |

Refinement in SHELXL uses -based least-squares and anisotropic displacement parameters . SHELXS or SHELXD solve phase problems, while SHELXE refines electron density maps . Discrepancies in reported lattice parameters (e.g., vs. alternative datasets) require validation via Rietveld analysis.

How can HPLC be optimized to quantify this compound as an impurity in chloroprocaine hydrochloride?

Advanced

Methodology :

- Sample prep : Dissolve chloroprocaine in methanol-water (40:60) to 1 mg/mL .

- Column : Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

- Mobile phase : Gradient elution from 20% to 80% acetonitrile in 0.1% phosphoric acid.

- Flow rate : 1.0 mL/min.

- Detection : UV at 230 nm.